molecular formula C10H10F3NO2 B8761824 Ethyl 3-amino-5-(trifluoromethyl)benzoate

Ethyl 3-amino-5-(trifluoromethyl)benzoate

Cat. No.: B8761824
M. Wt: 233.19 g/mol
InChI Key: VRDSJRSCKTXBNB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H10F3NO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions are substituted with an amino group and a trifluoromethyl group, respectively. The ethyl ester functional group is attached to the carboxyl group of benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester typically involves the esterification of 3-amino-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Amino-5-(trifluoromethyl)benzoic acid+EthanolAcid CatalystBenzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester+Water\text{3-Amino-5-(trifluoromethyl)benzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl 3-amino-5-(trifluoromethyl)benzoate} + \text{Water} 3-Amino-5-(trifluoromethyl)benzoic acid+EthanolAcid Catalyst​Benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-amino-, ethyl ester
  • Benzoic acid, 3-amino-5-methyl-, ethyl ester
  • Benzoic acid, 3-amino-4-(trifluoromethyl)-, ethyl ester

Uniqueness

Ethyl 3-amino-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,2,14H2,1H3

InChI Key

VRDSJRSCKTXBNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-5-trifluoromethylbenzoic acid (0.36 g, 1.53 mmol) in CH2Cl2 (20 mL) was added oxalyl chloride (0.58 g, 4.60 mmol) followed by DMF (3 drops). An immediate evolution of gas occurred and the reaction was stirred for 18 h. The solvent was removed under reduced pressure, the resulting oil was dissolved in THF (80 mL) and cooled to 0° C. To the cooled solution was added EtOH (5 mL) in THF (15 mL) and the mixture was stirred for 18 h at room temperature. The mixture was concentrated to remove the THF and the resulting precipitate was filtered and dried. The solid was dissolved in EtOH (25 mL) and 10% Pd/C (0.12 g) was added and the suspension was stirred for 15 h under a blanket of H2. The reaction was filtered through celite and the filtrate evaporated to dryness to provide 3-ethoxycarbonyl-5-trifluoromethylaniline as a yellow oil. This compound was then coupled to 2-chloro-4-trifluoromethyl pyrimidine-5-carbonyl chloride as described above to provide the title compound in a 12% yield; m.p. 67°-71° C.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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